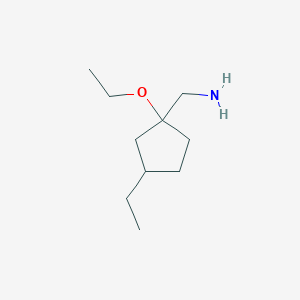
3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
化学反応の分析
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromo group to a corresponding amine.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
科学的研究の応用
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.
Industry: In the industrial sector, 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is used in the development of new materials and chemical products. Its reactivity and stability make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of the study.
類似化合物との比較
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-bromo-4-methoxyacetophenone: This compound shares a similar bromo and methoxy substitution pattern but lacks the pyrazole ring. It is used as a precursor in the synthesis of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine.
5-bromo-2-aryl benzimidazoles: These compounds also contain a bromo group and are studied for their biological activities, including enzyme inhibition. they have a different core structure compared to pyrazole derivatives.
2-bromo-4-methoxyphenylacetic acid: This compound has a similar substitution pattern but features an acetic acid group instead of a pyrazole ring. It is used in various chemical and biological studies.
The uniqueness of 5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10BrN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChIキー |
GUUTYCDVYSYANU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


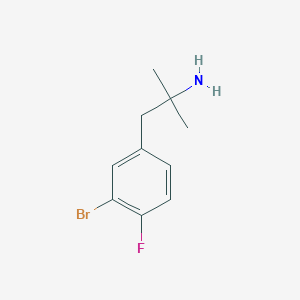
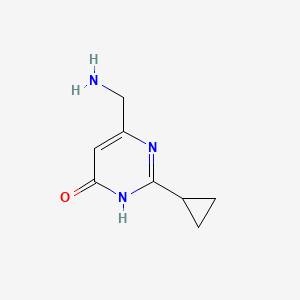
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
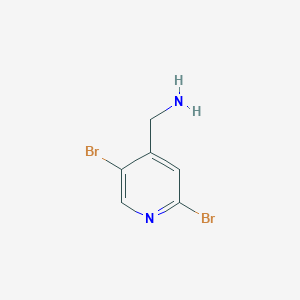


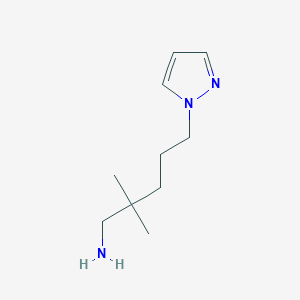
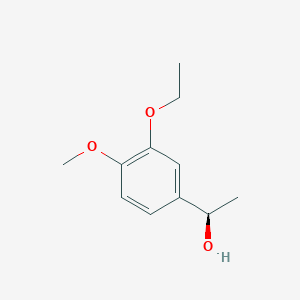
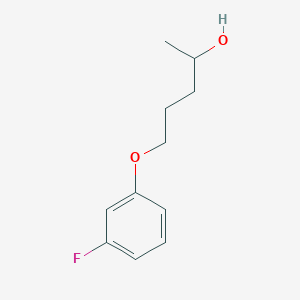
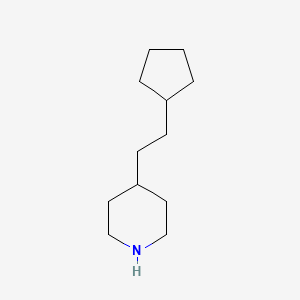
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)


